2-Amino-5-methylpyridin-3-ol
Overview
Description
2-Amino-5-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ligand Discovery and Structural Validation
2-Amino-5-methylpyridin-3-ol derivatives have been identified as ligands for the BAZ2B bromodomain, a notable discovery in medicinal chemistry. For instance, 3-amino-2-methylpyridine derivatives, closely related to this compound, have been successfully used in ligand discovery through automatic docking and pharmacophore search approaches, further validated by protein crystallography (Marchand, Lolli, & Caflisch, 2016).
Antimicrobial Activity
Compounds featuring this compound have demonstrated considerable antimicrobial activity. For example, studies on [Ag(2-amino-3-methylpyridine)(2)]NO(3) and related compounds have shown significant activity against various bacteria and yeasts, including Staphylococcus aureus and Candida albicans (Abu-Youssef et al., 2010).
Molecular Structure and DNA Binding
Research on novel derivatives like 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one has provided insights into molecular structures, DNA binding affinities, and antioxidant activities. These studies involve X-ray diffraction, quantum chemical computation, and molecular docking studies, offering a comprehensive understanding of the compound's interaction with DNA and its potential biological activities (Yılmaz et al., 2020).
Fluorescent Sensing and Logic Gate Applications
Compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, which are structurally related to this compound,have been developed as fluorescent sensors for detecting ions such as aluminum. These sensors exhibit an "OFF-ON" type mode in the presence of Al3+ ions and have been applied in bacterial cell imaging, demonstrating potential for biological and chemical analysis applications (Yadav & Singh, 2018).
Electrocatalytic Applications
The electrocatalytic properties of this compound derivatives are significant in chemical synthesis. For example, research on the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids led to the efficient production of 6-aminonicotinic acid. This process presents a novel approach in organic synthesis, especially in creating valuable compounds under mild conditions (Feng et al., 2010).
Crystal Structure and Resonance Studies
The amino-imino resonance forms of this compound derivatives have been a subject of interest in crystallography. Studies using IR spectroscopy, X-ray crystallography, and DFT have provided insights into their ground-state structures, revealing the dominance of imino resonance forms (Yan et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-5-methylpyridin-3-ol may also interact with various biological targets.
Mode of Action
For instance, 3-fluoro-5-methylpyridin-4-amine, a related compound, has been reported to block potassium channels . This suggests that this compound might also interact with its targets in a similar manner, potentially altering cellular functions.
Biochemical Pathways
Pyridoxine, a structurally related compound, is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid . It’s possible that this compound may affect similar biochemical pathways.
Pharmacokinetics
Its lipophilicity, as indicated by the Log Po/w values, suggests that it may have good membrane permeability .
Biochemical Analysis
Biochemical Properties
2-Amino-5-methylpyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as those regulated by the transcription factor NRF2 . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in antioxidant responses, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant responses and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism and oxidative stress responses . For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of amino acids, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby enhancing the cell’s antioxidant capacity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, it can be transported into cells via amino acid transporters and distributed to various organelles, where it exerts its biochemical effects. The localization of this compound within cells is crucial for its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules and exerts its effects. The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical pathways.
Properties
IUPAC Name |
2-amino-5-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCYFNHOHNHFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552083 | |
Record name | 2-Amino-5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-17-8 | |
Record name | 2-Amino-5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.